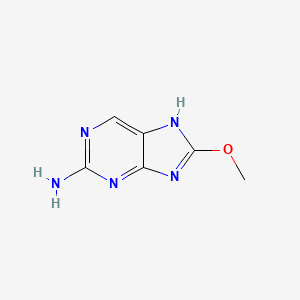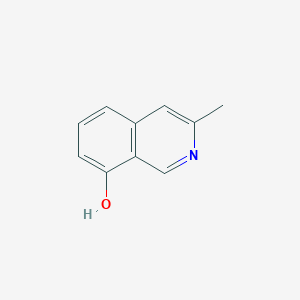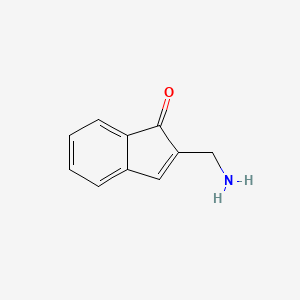![molecular formula C6H14O3Si B11919611 4-[Hydroxy(dimethyl)silyl]butanoic acid CAS No. 113902-26-4](/img/structure/B11919611.png)
4-[Hydroxy(dimethyl)silyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxydimethylsilyl)butanoic acid is a unique organosilicon compound characterized by the presence of a hydroxyl group and a dimethylsilyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxydimethylsilyl)butanoic acid typically involves the hydrosilylation of butenoic acid derivatives with dimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions. The general reaction scheme is as follows:
CH2=CH−CH2−COOH+HSi(CH3)2OHCatalystCH3Si(OH)(CH3)2CH2−CH2−COOH
Industrial Production Methods: Industrial production of 4-(hydroxydimethylsilyl)butanoic acid involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product.
Types of Reactions:
Oxidation: 4-(Hydroxydimethylsilyl)butanoic acid can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
4-(Hydroxydimethylsilyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(hydroxydimethylsilyl)butanoic acid involves its interaction with various molecular targets. The hydroxyl and dimethylsilyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving silicon-based chemistry, which is distinct from traditional organic compounds.
Comparison with Similar Compounds
- 4-(Hydroxymethylsilyl)butanoic acid
- 4-(Dimethylsilyl)butanoic acid
- 4-(Trimethylsilyl)butanoic acid
Comparison: 4-(Hydroxydimethylsilyl)butanoic acid is unique due to the presence of both hydroxyl and dimethylsilyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
CAS No. |
113902-26-4 |
|---|---|
Molecular Formula |
C6H14O3Si |
Molecular Weight |
162.26 g/mol |
IUPAC Name |
4-[hydroxy(dimethyl)silyl]butanoic acid |
InChI |
InChI=1S/C6H14O3Si/c1-10(2,9)5-3-4-6(7)8/h9H,3-5H2,1-2H3,(H,7,8) |
InChI Key |
HNKFFSUYESNNAF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)

![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)



![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)

